JTE-952
Overview
Description
JTE-952 is a novel compound known for its potent and selective inhibition of the colony stimulating factor 1 receptor (CSF1R). This receptor is a protein-tyrosine kinase specifically expressed in monocyte-lineage cells, such as monocytes and macrophages. This compound has shown significant potential in treating various inflammatory diseases, including rheumatoid arthritis, by inhibiting the activity of CSF1R .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTE-952 involves multiple steps, starting with the preparation of the azetidine core. The key intermediate, (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is synthesized through a series of reactions involving cyclization, coupling, and functional group transformations . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
JTE-952 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
JTE-952 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CSF1R and related pathways.
Biology: Helps in understanding the role of CSF1R in monocyte and macrophage biology.
Medicine: Shows potential in treating inflammatory diseases, particularly rheumatoid arthritis, by inhibiting CSF1R activity
Industry: Used in the development of new therapeutic agents targeting CSF1R.
Mechanism of Action
JTE-952 exerts its effects by selectively inhibiting the activity of CSF1R. This inhibition prevents the phosphorylation of CSF1R in human macrophages, thereby blocking the CSF1-induced proliferation of these cells. The compound also inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation . This dual action makes this compound a potent anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
PLX3397 (Pexidartinib): Another CSF1R inhibitor with similar applications in treating inflammatory diseases.
BLZ945: A CSF1R inhibitor used in preclinical studies for neurodegenerative diseases.
GW2580: A CSF1R inhibitor with a different chemical structure but similar biological activity.
Uniqueness of JTE-952
This compound stands out due to its high selectivity and potency in inhibiting CSF1R. It has shown greater efficacy in reducing inflammation and bone destruction in preclinical models compared to other CSF1R inhibitors . Additionally, this compound has a favorable pharmacokinetic profile, making it a promising candidate for clinical use .
Properties
Molecular Formula |
C30H34N2O6 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone |
InChI |
InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1 |
InChI Key |
LTTJGQBDGMNWHJ-SANMLTNESA-N |
SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTE-952; JTE 952; JTE952 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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